molecular formula C13H23ClN2O3 B2944988 tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate CAS No. 1312455-22-3

tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate

Cat. No. B2944988
CAS RN: 1312455-22-3
M. Wt: 290.79
InChI Key: WTYTWVCBFXCNKC-UHFFFAOYSA-N
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Description

“tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H23ClN2O3 . It is an oil-like substance at room temperature . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a chloroacetamido group and a tert-butyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.79 . It is an oil-like substance at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Enantiopure Derivatives

Research has demonstrated the preparation of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, highlighting the compound's role in stereochemical synthesis processes (Marin et al., 2004).

Molecular Structure and X-Ray Studies

X-ray studies have revealed the molecular structure of derivatives, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, indicating the compound's significance in structural chemistry (Didierjean et al., 2004).

Drug Development Intermediates

The compound has been utilized in the synthesis of a p38 MAP kinase inhibitor, which is potentially useful for the treatment of rheumatoid arthritis and psoriasis. This synthesis supports drug development programs by providing a novel and efficient synthesis route (Chung et al., 2006).

Synthesis of Pharmaceutical Intermediates

Another application includes its role as a key intermediate in the synthesis of Vandetanib, a medication used to treat certain types of cancer. This showcases the compound's utility in creating complex pharmaceuticals (Wang et al., 2015).

Chemical Synthesis and Bioactive Compounds

Research has also focused on using tert-butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate for the synthesis of bioactive compounds, such as sedridines, ethylnorlobelols, and coniine, demonstrating its versatility as a chiral building block (Passarella et al., 2005).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl 2-[[(2-chloroacetyl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-7-5-4-6-10(16)9-15-11(17)8-14/h10H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYTWVCBFXCNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (2.0 g, 9.3 mmol) and diisopropylethylamine (5 mL) in DCM (30 mL) was added 2-chloroacetyl chloride (1.2 g, 10.6 mmol) dropwise at 0° C. The mixture was stirred at room temperature overnight. Then the mixture was quenched with water (30 mL) and extracted with DCM (5×100 mL). The combined organic layers were dried over Na2SO4. After filtration and concentration, the residue was used directly for the next reaction. MS (ESI): 291, 293 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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